BI-9321
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Overview
Description
BI-9321 is a potent and highly selective antagonist of the Pro-Trp-Trp-Pro 1 domain of Nuclear Receptor Binding SET Domain 3. This compound is a first-in-class chemical probe that has shown significant in vitro potency and cellular target engagement. It is primarily used to investigate the biological function of the multivalent epigenetic regulator Nuclear Receptor Binding SET Domain 3.
Preparation Methods
The synthesis of BI-9321 involves fragment-based screening methods followed by structure-based optimization. The initial binders to the proposed methyl-lysine binding site of the Pro-Trp-Trp-Pro 1 domain of Nuclear Receptor Binding SET Domain 3 were identified using fragment-based screening methods. Consecutive structure-based optimization yielded this compound as a potent antagonist. The compound is delivered as a hydrochloride salt, which is suitable for in vitro experiments .
Chemical Reactions Analysis
BI-9321 undergoes various chemical reactions, including binding interactions with the Pro-Trp-Trp-Pro 1 domain of Nuclear Receptor Binding SET Domain 3. The compound has shown high selectivity and potency in in vitro assays and quantitative chemical proteomics. The major products formed from these reactions include the downregulation of Myc messenger ribonucleic acid and reduced proliferation in MOLM-13 cells .
Scientific Research Applications
BI-9321 is extensively used in scientific research to study the biological function of the multivalent epigenetic regulator Nuclear Receptor Binding SET Domain 3. It has shown significant in vitro potency and cellular target engagement, making it suitable for in vitro experiments. The compound has been used to investigate the role of Nuclear Receptor Binding SET Domain 3 in various cancer types, as the gene encoding this protein is frequently amplified in different tumor types. This compound has also been used to study the downregulation of Myc messenger ribonucleic acid and reduced proliferation in MOLM-13 cells .
Mechanism of Action
BI-9321 exerts its effects by antagonizing the Pro-Trp-Trp-Pro 1 domain of Nuclear Receptor Binding SET Domain 3. This interaction disrupts the binding of histone proteins to the Pro-Trp-Trp-Pro 1 domain, leading to the downregulation of Myc messenger ribonucleic acid and reduced proliferation in MOLM-13 cells. The compound has shown high selectivity and potency in in vitro assays and quantitative chemical proteomics .
Comparison with Similar Compounds
BI-9321 is unique in its high selectivity and potency as an antagonist of the Pro-Trp-Trp-Pro 1 domain of Nuclear Receptor Binding SET Domain 3. Similar compounds include BI-9466, which is a closely related analogue of this compound but exhibits a more than 500-fold weaker affinity. BI-9466 is recommended as a negative control in experiments involving this compound .
Properties
Molecular Formula |
C22H21FN4 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine |
InChI |
InChI=1S/C22H21FN4/c1-13-8-15(11-24)9-14(2)20(13)21-22(27(3)12-26-21)18-6-7-25-19-10-16(23)4-5-17(18)19/h4-10,12H,11,24H2,1-3H3 |
InChI Key |
WOAOENGFAAUUGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CN |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-9321; BI 9321; BI9321 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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